molecular formula C13H15N3O2S B3014104 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1797160-47-4

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B3014104
CAS RN: 1797160-47-4
M. Wt: 277.34
InChI Key: DIPIJEUABHKPGN-UHFFFAOYSA-N
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Description

The compound appears to be a novel molecule with potential applications in the field of heterocyclic chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties. The first paper discusses the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives, which are closely related to the target molecule . The second paper describes the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, which share some structural features with the compound of interest .

Synthesis Analysis

The synthesis of related dihydropyridazines involves the reaction of 3-aminopyridine with electrophilic reagents, aryl diazonium salts, and isothiocyanates . This suggests that the target compound could potentially be synthesized through similar reactions, possibly involving a methylated dihydropyridazine as a starting material and subsequent functionalization with a thiophene-containing reagent to introduce the thiophen-2-ylmethyl group.

Molecular Structure Analysis

The molecular structure of the target compound is likely to be characterized by the presence of a dihydropyridazine ring, which is a six-membered heterocycle containing nitrogen atoms. The presence of a thiophene ring would introduce additional aromatic character to the molecule. The molecular structure could be confirmed using techniques such as MS, IR, and 1H NMR spectroscopy, as mentioned in the first paper .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The dihydropyridazine core is known to participate in various chemical reactions, and the presence of an amide group could facilitate reactions involving nucleophilic attack at the carbonyl carbon. The thiophene moiety could engage in electrophilic aromatic substitution reactions. The specific reactivity patterns would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of hydrogen bonding, as seen in the arylhydrazone derivatives described in the second paper , could influence the compound's solubility and melting point. The intramolecular charge transfer mentioned in the second paper could also affect the compound's optical properties, potentially making it useful as a UV absorber or photooxidation retardant in polymers.

Scientific Research Applications

Heterocyclic Synthesis

A study by Hafiz, Ramiz, & Sarhan (2011) elaborates on the preparation of new dihydropyridines, dihydropyridazines, and thiourea derivatives, which are related to the compound . These substances have significance in heterocyclic synthesis, contributing to a broader understanding of chemical reactions and structures.

Anticancer and Antioxidant Activities

Research by Tumosienė et al. (2020) focuses on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. This study provides insights into the potential therapeutic applications of similar compounds in treating various diseases, including cancer.

Cytotoxicity and Topoisomerase II Inhibition

A study by Gomez-Monterrey et al. (2011) explores the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. This research helps understand the compound's potential role in cancer therapy, particularly in treating resistant cancer cell lines.

Neurokinin-1 Receptor Antagonism

The study by Harrison et al. (2001) discusses an orally active, water-soluble neurokinin-1 receptor antagonist that shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression. This study indicates the potential of similar compounds in developing treatments for depression and related disorders.

Antihypertensive Activity

A study by Siddiqui et al. (2011) on triazole incorporated pyridazinones as new antihypertensive agents indicates potential applications in cardiovascular medicine. The compounds in this study exhibited significant antihypertensive activity, suggesting that related compounds could be explored for similar therapeutic uses.

properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-13(18)7-5-10(15-16)4-6-12(17)14-9-11-3-2-8-19-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPIJEUABHKPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

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